tert-Butyl (2-isopropylthiazol-5-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-propan-2-yl-1,3-thiazol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-7(2)9-12-6-8(16-9)13-10(14)15-11(3,4)5/h6-7H,1-5H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUSXLGXUGKGMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl (2-isopropylthiazol-5-yl)carbamate generally proceeds through:
- Formation of the thiazole ring bearing the isopropyl substituent at the 2-position.
- Introduction of the carbamate protecting group at the 5-position nitrogen or amine functionality using tert-butyl carbamate derivatives or Boc-protecting agents.
- Purification and isolation of the target compound, often as crystalline solids or salts.
Key Preparation Steps and Conditions
Thiazole Ring Construction and Isopropyl Substitution
- The thiazole ring is commonly synthesized via cyclization reactions involving α-haloketones or α-haloesters with thiourea or related sulfur-nitrogen reagents.
- The isopropyl group at the 2-position is introduced either by starting from an isopropyl-substituted precursor or by alkylation of the thiazole ring at the 2-position prior to carbamate installation.
Installation of tert-Butyl Carbamate Group
- The carbamate protecting group is typically introduced by reacting the amine precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- Alternatively, tert-butyl carbamate derivatives can be used as reagents to transfer the carbamate group directly.
- Solvents like methanol or dichloromethane are commonly employed.
- Reaction temperatures vary from ambient to mild heating to facilitate the carbamate formation.
Representative Preparation Method from Patent Literature
A patent (US10351556B2) describes a process relevant to the preparation of thiazole carbamate derivatives structurally related to this compound:
- Treating an amine intermediate with di-tert-butyl dicarbonate in the presence of triethylamine in methanol leads to the formation of the tert-butyl carbamate derivative.
- This method emphasizes the use of suitable amino-protecting agents and bases in appropriate solvents to obtain the carbamate product with high purity.
- The process also includes purification steps to isolate crystalline forms of the carbamate compound or its salts, which are important for pharmaceutical applications.
Experimental Details and Yields
While specific experimental data for this compound are limited in open literature, analogous carbamate syntheses provide useful insights:
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Amine precursor preparation | Cyclization of α-haloketone with thiourea | Thiazole intermediate |
| Isopropyl substitution | Alkylation or use of isopropyl-substituted precursors | Substituted thiazole |
| Carbamate protection | Di-tert-butyl dicarbonate, triethylamine, methanol | Carbamate derivative, 85-95% yield (typical) |
| Purification | Crystallization or chromatography | High purity product |
Additional Synthetic Considerations
- The choice of base and solvent is critical to avoid side reactions and ensure selective carbamate formation.
- Purification methods such as silica gel chromatography or recrystallization are employed to achieve high purity.
- Some processes report the formation of salts or solvates to improve compound stability and handling.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Notes |
|---|---|---|
| Thiazole ring synthesis | α-Haloketone + thiourea | Forms 1,3-thiazole core |
| Isopropyl group introduction | Alkylation or use of isopropyl-substituted precursors | Controls substitution pattern |
| Carbamate protection | Di-tert-butyl dicarbonate, triethylamine, methanol | Boc protection at amine site |
| Purification | Chromatography, crystallization | Ensures high purity and crystallinity |
Research Findings and Implications
- The tert-butyl carbamate group serves as a protecting group in synthetic sequences, allowing further functionalization of the thiazole ring.
- The synthetic methods described in patents emphasize scalability and reproducibility for pharmaceutical intermediate production.
- The ability to obtain crystalline forms of the carbamate derivative facilitates formulation and stability studies for drug development.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-isopropylthiazol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong acids or bases to facilitate the removal of the tert-butyl group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the substituent used.
Scientific Research Applications
Organic Synthesis
Versatile Intermediate
tert-Butyl (2-isopropylthiazol-5-yl)carbamate serves as a versatile intermediate in organic synthesis. It is particularly useful in the formation of carbon-carbon bonds through various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions. The presence of the thiazole moiety enhances its reactivity, allowing for the synthesis of complex organic molecules from simpler precursors .
Chemical Reactions
The compound can undergo various types of chemical reactions:
- Substitution Reactions: The carbamate group can be substituted to form different derivatives.
- Hydrolysis: Under acidic or basic conditions, the carbamate can hydrolyze to yield the corresponding amine and carbon dioxide .
These properties make it an essential building block in the synthesis of pharmaceutical compounds and agrochemicals.
Medicinal Chemistry
Pharmaceutical Development
In medicinal chemistry, this compound has been explored for its potential as a therapeutic agent. Compounds containing thiazole rings have been shown to exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Case Studies and Research Findings
- Anticancer Activity: Thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole-integrated compounds exhibit promising anticancer potential due to their ability to interact with specific molecular targets involved in tumor progression .
- Anticonvulsant Properties: Research indicates that thiazole-bearing compounds possess anticonvulsant activity, making them candidates for further development in treating epilepsy and related disorders .
Material Science
Applications in Material Science
The compound's unique chemical structure allows it to be utilized in material science applications. It can serve as a precursor for synthesizing polymers or other materials with specific properties tailored for industrial applications.
Summary Table of Applications
| Application Area | Specific Applications | Notable Findings |
|---|---|---|
| Organic Synthesis | Intermediate for carbon-carbon bond formation | Useful in Suzuki-Miyaura cross-coupling reactions |
| Medicinal Chemistry | Anticancer, antibacterial, antifungal agents | Significant cytotoxic effects against cancer cell lines |
| Material Science | Precursor for specialized polymers | Potential for tailored material properties |
Mechanism of Action
The mechanism of action of tert-Butyl (2-isopropylthiazol-5-yl)carbamate involves the inhibition of enzymes by forming a covalent bond with the active site of the enzyme. The tert-butyl group provides steric hindrance, preventing the enzyme from interacting with its natural substrate. This inhibition can be reversible or irreversible depending on the specific enzyme and reaction conditions .
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Physical properties vary significantly with substituents:
Insights :
- Melting Points : Carbamates with acyl groups (e.g., propionyl) exhibit higher melting points due to increased crystallinity .
- Liquid vs. Solid State : Methyl-substituted analogs are often liquids, whereas halogenated or acylated derivatives are solids, reflecting differences in intermolecular interactions .
Stability and Handling
- Boc Group Stability : The tert-butyl carbamate group is stable under basic conditions but cleaved under acidic conditions (e.g., TFA), a property shared across all analogs .
- Storage : Halogenated derivatives may require protection from light to prevent degradation, whereas alkyl-substituted analogs are more stable .
Biological Activity
Introduction
Tert-butyl (2-isopropylthiazol-5-yl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring which is known for its diverse biological activities. The presence of the tert-butyl and isopropyl groups can influence its solubility and reactivity, which are critical for its biological function.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. The compound this compound has been studied for its cytotoxic effects on various cancer cell lines. For instance, thiazole-based compounds have shown IC50 values in the low micromolar range against several types of cancer cells, suggesting that modifications to the thiazole structure can enhance antitumor activity .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | HT29 | 2.01 | Inhibition of tubulin polymerization |
| 2 | MCF-7 | 5.71 | Induction of apoptosis |
| This compound | A431 | TBD | TBD |
Neuroprotective Effects
In vitro studies have demonstrated that compounds similar to this compound can inhibit amyloid-beta aggregation and reduce neuroinflammation. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease. Specifically, the compound may modulate the inflammatory response by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes exposed to amyloid-beta .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives often correlates with specific structural features. For example, the presence of electron-donating groups on the phenyl ring enhances cytotoxicity against cancer cells. Additionally, modifications that improve binding affinity to target proteins can significantly increase biological efficacy .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups on phenyl ring | Increased cytotoxicity |
| Alkyl substitutions on thiazole | Enhanced solubility and bioavailability |
Case Study 1: Antitumor Efficacy
A study conducted on a series of thiazole derivatives showed that those with similar structures to this compound exhibited potent growth inhibition in various cancer cell lines. The mechanism was attributed to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
Case Study 2: Neuroprotective Mechanisms
In another investigation focusing on neuroprotection, compounds structurally related to this compound were shown to significantly reduce neuronal death in models of Alzheimer’s disease by inhibiting amyloid-beta-induced inflammatory pathways . This highlights the compound's potential as a therapeutic agent in neurodegenerative conditions.
Q & A
Q. What are the typical synthetic routes for preparing tert-Butyl (2-isopropylthiazol-5-yl)carbamate?
The compound is synthesized via carbamate linkage formation between 2-isopropylthiazol-5-amine and tert-butyl chloroformate. A base such as triethylamine is used to deprotonate the amine, facilitating nucleophilic attack on the chloroformate. Reactions are typically conducted in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere to prevent hydrolysis . Key steps include:
- Solvent selection : Polar aprotic solvents enhance reaction efficiency.
- Stoichiometry : A 1:1 molar ratio of amine to chloroformate minimizes side products.
- Workup : Acidic aqueous washes remove excess base, followed by solvent evaporation and purification.
Q. Which purification techniques are recommended for isolating this compound?
Common methods include:
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 20–40% ethyl acetate) separates the product from unreacted starting materials.
- Recrystallization : Use hexane/dichloromethane mixtures to obtain high-purity crystalline solids .
- HPLC : For analytical-scale purity checks, reverse-phase C18 columns with acetonitrile/water mobile phases are effective.
Q. How is this compound characterized analytically?
- NMR spectroscopy : and NMR confirm the carbamate linkage (e.g., tert-butyl carbonyl at ~155 ppm in ) and thiazole ring protons (δ 6.5–8.0 ppm in ) .
- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H] at m/z calculated for ).
- IR spectroscopy : Carbamate C=O stretch (~1700 cm) and thiazole C=N absorption (~1600 cm) .
Q. What are the stability and storage recommendations for this compound?
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store in anhydrous environments (<5% humidity) .
- Temperature : Long-term storage at –20°C in amber vials prevents thermal degradation and photolysis.
- Incompatibilities : Avoid strong oxidizers, acids, and bases. Use inert atmospheres (argon) for sensitive reactions .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent optimization : Replace dichloromethane with THF to enhance solubility of intermediates .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
- Temperature control : Maintain 0–5°C during reagent mixing to suppress side reactions.
Q. How to resolve contradictions in spectral data during structure elucidation?
- Cross-validation : Compare experimental NMR with DFT-calculated chemical shifts (using software like Gaussian).
- X-ray crystallography : If crystals are obtainable, SHELX-based refinement confirms bond lengths and angles .
- 2D NMR : HSQC and HMBC correlations validate connectivity between the tert-butyl group and thiazole ring .
Q. What mechanistic insights exist for the reactivity of this carbamate?
Q. How to troubleshoot low reactivity in functionalization reactions?
- Activation : Pre-activate the carbamate with TMSCl to enhance electrophilicity .
- Solvent effects : Switch to DMF for polar aprotic environments, improving reagent solubility.
- Microwave-assisted synthesis : Reduce reaction times and improve yields (e.g., 30 minutes at 100°C) .
Q. What biological assays are suitable for evaluating its activity?
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC values.
- Metabolic stability : Liver microsome assays (human/rat) quantify degradation half-lives .
Q. How can computational modeling predict its interaction with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to protein active sites (e.g., PDB ID: 1M17) .
- QSAR models : Correlate substituent effects (e.g., isopropyl vs. methyl groups) with bioactivity .
- MD simulations : GROMACS-based simulations assess binding stability over 100-ns trajectories.
Q. What precautions are required for air-sensitive synthetic steps?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
